molecular formula C16H21N3O4 B4525143 1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid

1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B4525143
M. Wt: 319.36 g/mol
InChI Key: CSZQUVBUUSLCJK-UHFFFAOYSA-N
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Description

1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of cinnoline and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a cinnoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline Derivatives: Compounds with similar cinnoline structures.

    Piperidine Derivatives: Compounds with similar piperidine structures.

Uniqueness

1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid is unique due to its combined cinnoline and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-14-8-11-4-1-2-6-13(11)17-19(14)10-15(21)18-7-3-5-12(9-18)16(22)23/h8,12H,1-7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQUVBUUSLCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid
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1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid
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1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 4
1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 5
1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-3-carboxylic acid

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